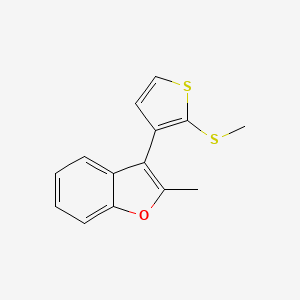
2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran is a complex organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a thiophene ring substituted with a methylthio group and a benzofuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group or to hydrogenate the benzofuran ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene or benzofuran rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of hydrogenated benzofuran derivatives.
科学的研究の応用
2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
作用機序
The mechanism of action of 2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzothiophene: Similar structure but with a benzothiophene moiety instead of benzofuran.
2-Methyl-3-(2-(methylthio)thiophen-3-yl)indole: Contains an indole ring instead of benzofuran.
2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzene: Lacks the furan ring, having a benzene ring instead.
Uniqueness
2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran is unique due to the presence of both benzofuran and thiophene rings, which confer distinct electronic and steric properties. This combination allows for unique interactions with biological targets and materials, making it valuable in various research and industrial applications .
特性
CAS番号 |
88674-04-8 |
|---|---|
分子式 |
C14H12OS2 |
分子量 |
260.4 g/mol |
IUPAC名 |
2-methyl-3-(2-methylsulfanylthiophen-3-yl)-1-benzofuran |
InChI |
InChI=1S/C14H12OS2/c1-9-13(11-7-8-17-14(11)16-2)10-5-3-4-6-12(10)15-9/h3-8H,1-2H3 |
InChIキー |
HQMFUKGTVSPSLS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2O1)C3=C(SC=C3)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


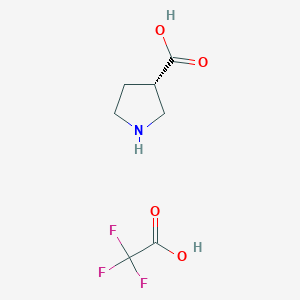
![[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole](/img/structure/B15210240.png)

![[Bis(acetylacetone)ethylenediiminato]copper](/img/structure/B15210251.png)
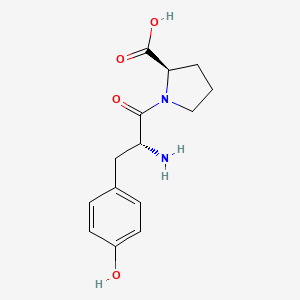
![2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane](/img/structure/B15210260.png)
![3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B15210267.png)

![6,8-Methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B15210284.png)
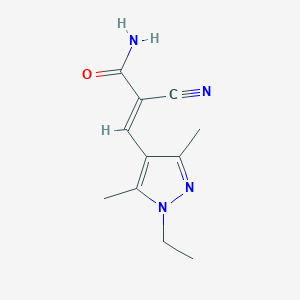

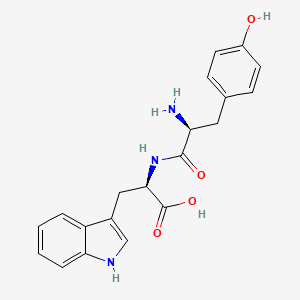
![Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B15210307.png)
![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15210313.png)
